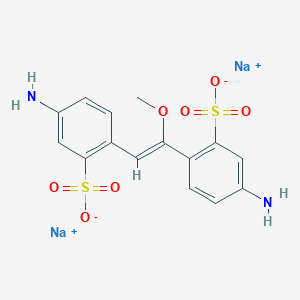![molecular formula C22H18ClNO2 B3847832 3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847832.png)
3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
Overview
Description
3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMMP, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of CDMMP is not fully understood. However, it has been suggested that CDMMP exerts its anticancer activity by inducing apoptosis in cancer cells. CDMMP has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
CDMMP has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. CDMMP has also been shown to modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Advantages and Limitations for Lab Experiments
CDMMP has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. CDMMP is also stable and can be stored for long periods of time. However, CDMMP has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, CDMMP is not water-soluble and must be dissolved in organic solvents.
Future Directions
There are several future directions for the research on CDMMP. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study the mechanism of action of CDMMP in more detail. Additionally, the development of new synthetic methods for CDMMP could lead to the discovery of new derivatives with improved properties. Finally, the use of CDMMP as a fluorescent probe for the detection of metal ions could be further explored.
Conclusion:
In conclusion, CDMMP is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CDMMP could lead to the discovery of new therapeutic agents and diagnostic tools.
Scientific Research Applications
CDMMP has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, CDMMP has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CDMMP has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c1-14-12-15(2)24-22(26)20(14)21(25)18(16-8-4-3-5-9-16)13-17-10-6-7-11-19(17)23/h3-13H,1-2H3,(H,24,26)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLDKZXMTNMDRD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3847781.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B3847797.png)


![3-[3-(2-methoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847812.png)
![3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)
![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)
![3-[3-(4-methoxyphenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847826.png)
![3-[3-(4-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847840.png)
![3-[3-(4-bromophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847843.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B3847853.png)